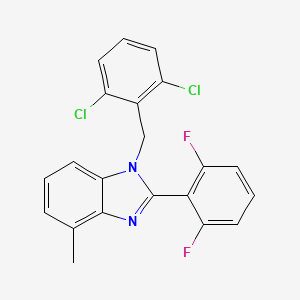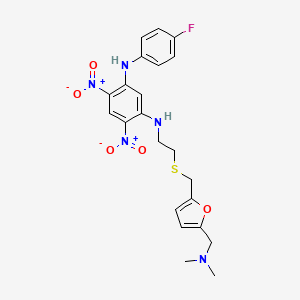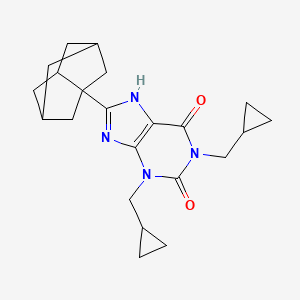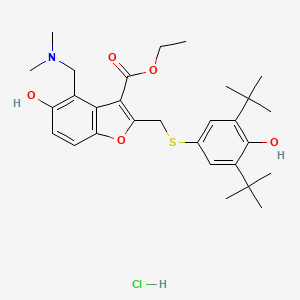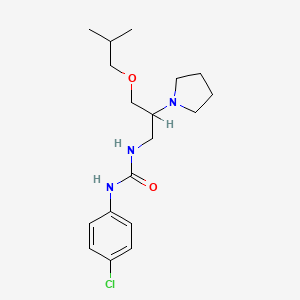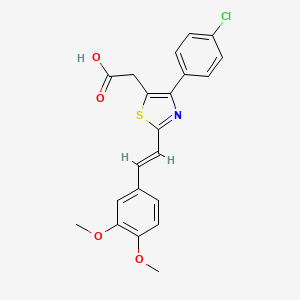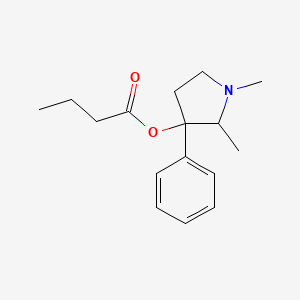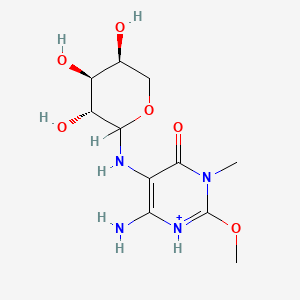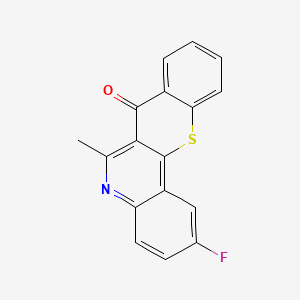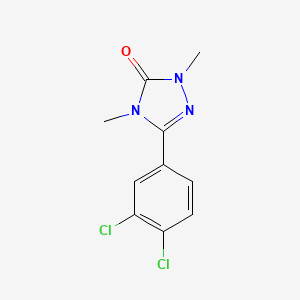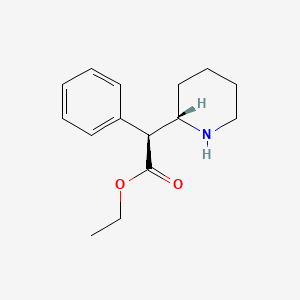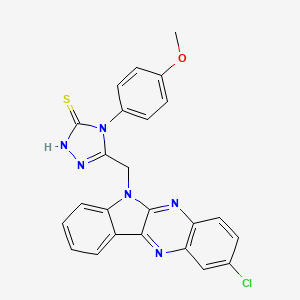
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(4-methoxyphenyl)- is a complex organic compound that belongs to the class of triazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione derivatives typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by further functionalization. The specific synthetic route for this compound would involve the preparation of the indoloquinoxaline moiety, followed by its attachment to the triazole ring through a series of condensation and cyclization reactions. Reaction conditions may include the use of solvents like ethanol or dimethylformamide, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves multi-step synthesis processes that are optimized for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor the progress of the reactions and to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3H-1,2,4-Triazole-3-thione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the triazole ring to form dihydrotriazoles.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3H-1,2,4-Triazole-3-thione derivatives are studied for their potential as ligands in coordination chemistry and as building blocks for the synthesis of more complex molecules.
Biology
Biologically, these compounds are investigated for their antimicrobial, antifungal, and anticancer activities. They are often tested in vitro and in vivo to evaluate their efficacy and safety.
Medicine
In medicine, triazole derivatives are explored for their potential as therapeutic agents. They may act as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.
Mécanisme D'action
The mechanism of action of 3H-1,2,4-Triazole-3-thione derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or activate biological pathways, leading to the desired therapeutic effects. The exact mechanism would depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazole derivatives, such as:
- 1,2,4-Triazole-3-thione
- 1,2,4-Triazole-3-one
- Benzotriazole derivatives
Uniqueness
The uniqueness of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(4-methoxyphenyl)- lies in its specific structural features, such as the indoloquinoxaline moiety and the methoxyphenyl group, which may confer unique biological activities and chemical properties.
Propriétés
Numéro CAS |
109322-23-8 |
|---|---|
Formule moléculaire |
C24H17ClN6OS |
Poids moléculaire |
472.9 g/mol |
Nom IUPAC |
3-[(2-chloroindolo[2,3-b]quinoxalin-6-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C24H17ClN6OS/c1-32-16-9-7-15(8-10-16)31-21(28-29-24(31)33)13-30-20-5-3-2-4-17(20)22-23(30)27-18-11-6-14(25)12-19(18)26-22/h2-12H,13H2,1H3,(H,29,33) |
Clé InChI |
MWUGAIABZNEUSQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=NNC2=S)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


